molecular formula C10H4Cl2N2 B4543679 (3,4-dichlorobenzylidene)malononitrile CAS No. 3138-23-6

(3,4-dichlorobenzylidene)malononitrile

Cat. No.: B4543679
CAS No.: 3138-23-6
M. Wt: 223.05 g/mol
InChI Key: LHEPUPUAFKDYOB-UHFFFAOYSA-N
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Description

(3,4-Dichlorobenzylidene)malononitrile is an organic compound with the molecular formula C10H4Cl2N2. It is a derivative of benzylidenemalononitrile, where two chlorine atoms are substituted at the 3 and 4 positions of the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals, specialty chemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3,4-Dichlorobenzylidene)malononitrile is typically synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of 3,4-dichlorobenzaldehyde with malononitrile in the presence of a base catalyst. Common bases used include piperidine or pyridine. The reaction is usually carried out in a solvent such as ethanol or ethyl acetate at elevated temperatures (around 60°C) to achieve high yields .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher efficiency and selectivity. The use of solid catalysts, such as Ti-Al-Mg hydrotalcite, has been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichlorobenzylidene)malononitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.

Major Products Formed

    Oxidation: Formation of 3,4-dichlorobenzoic acid.

    Reduction: Formation of 3,4-dichlorobenzylamine.

    Substitution: Formation of various substituted benzylidenemalononitrile derivatives.

Scientific Research Applications

(3,4-Dichlorobenzylidene)malononitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,4-dichlorobenzylidene)malononitrile involves its interaction with biological molecules. It can undergo glutathione conjugation, where it reacts with glutathione to form conjugates that are further metabolized. This reaction is catalyzed by glutathione-S-transferase enzymes. The compound can also undergo hydrolysis to form 3,4-dichlorobenzaldehyde and malononitrile, which can interact with various cellular targets .

Comparison with Similar Compounds

Similar Compounds

    (2,4-Dichlorobenzylidene)malononitrile: Similar structure but with chlorine atoms at the 2 and 4 positions.

    (2,6-Dichlorobenzylidene)malononitrile: Chlorine atoms at the 2 and 6 positions.

    (3-Chlorobenzylidene)malononitrile: Only one chlorine atom at the 3 position.

Uniqueness

(3,4-Dichlorobenzylidene)malononitrile is unique due to the specific positioning of chlorine atoms, which influences its reactivity and interaction with biological molecules. This positioning can affect its stability, making it more or less reactive compared to its analogs .

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2N2/c11-9-2-1-7(4-10(9)12)3-8(5-13)6-14/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEPUPUAFKDYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C#N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20277035
Record name (3,4-dichlorobenzylidene)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3138-23-6
Record name NSC494
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=494
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3,4-dichlorobenzylidene)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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